2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide
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Overview
Description
2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide is a chemical compound characterized by its unique structure, which includes an ethoxy group, an ethyl group, and a pyrrolidinyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide typically involves the reaction of 2-ethoxybenzoyl chloride with N-ethylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 2-ethoxybenzoyl chloride in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add N-ethylpyrrolidine to the reaction mixture while maintaining a low temperature (0-5°C).
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.
Reduction: Formation of 2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-methyl-N-(pyrrolidin-3-yl)benzamide
- 2-ethoxy-N-ethyl-N-(pyrrolidin-2-yl)benzamide
- 2-ethoxy-N-ethyl-N-(pyrrolidin-4-yl)benzamide
Uniqueness
2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide is unique due to the specific positioning of the ethyl and pyrrolidinyl groups, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group also contributes to its distinct properties compared to similar compounds.
Biological Activity
2-Ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antimalarial and anticancer activities, as well as its mechanism of action based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethoxy group, an ethyl amine moiety, and a pyrrolidine ring attached to a benzamide core, which may contribute to its diverse biological activities.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds structurally similar to this compound. For instance, derivatives with similar benzamide structures were tested against Plasmodium falciparum, revealing promising activity. The structure–activity relationship (SAR) indicated that modifications to the benzamide moiety significantly influence antiplasmodial activity. Compounds with specific substitutions exhibited IC50 values ranging from 0.014 to 0.831 µM against different strains of P. falciparum .
Compound | IC50 (µM) | Strain | Remarks |
---|---|---|---|
Compound 1 | 0.343 | NF54 | Sensitive strain |
Compound 2 | 0.192 | NF54 | Enhanced activity |
Compound 3 | 21.52 | K1 | Loss of activity without ethoxy groups |
The presence of the ethoxy group in the structure was found to be critical for maintaining activity against chloroquine-sensitive strains, suggesting that this moiety may enhance the lipophilicity and permeability of the compound .
Anticancer Activity
In addition to its antimalarial properties, compounds similar to this compound have shown anticancer potential. Studies on related benzamides indicated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One study reported IC50 values for these compounds in the range of 0.98 to 1.28 µM, demonstrating effective inhibition of cell proliferation .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 0.98 ± 0.08 | c-Met inhibition |
MCF-7 | 1.05 ± 0.17 | VEGFR-2 inhibition |
HeLa | 1.28 ± 0.25 | Apoptosis induction |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth, specifically targeting c-Met and VEGFR-2 kinases .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzamide derivatives, including those with pyrrolidine substituents. These derivatives were tested for their antiproliferative effects across multiple cancer cell lines and showed a marked ability to induce apoptosis in a dose-dependent manner . The findings suggested that structural modifications could enhance both selectivity and potency.
Properties
IUPAC Name |
2-ethoxy-N-ethyl-N-pyrrolidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-17(12-9-10-16-11-12)15(18)13-7-5-6-8-14(13)19-4-2/h5-8,12,16H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWIAEOHFDUIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNC1)C(=O)C2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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